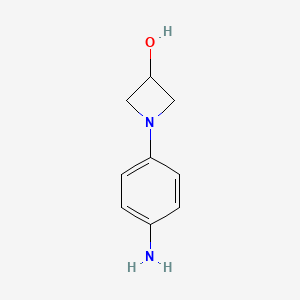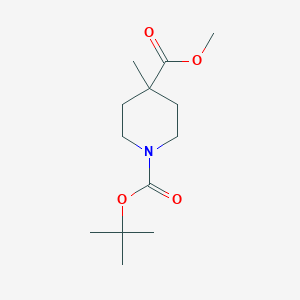
1-terc-butil 4-metil 4-metilpiperidina-1,4-dicarboxilato
Descripción general
Descripción
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de agentes antituberculosos
Este compuesto se utiliza como reactivo para la síntesis de agentes antituberculosos . Los agentes antituberculosos son fármacos utilizados para tratar la tuberculosis, una enfermedad infecciosa grave que afecta principalmente a los pulmones.
Inhibidores de aminopirazina
También se utiliza en la producción de inhibidores de aminopirazina . Las aminopirazinas son una clase de compuestos que se han estudiado por sus posibles aplicaciones terapéuticas, incluidas como inhibidores de quinasas en el tratamiento del cáncer.
Inhibidores de la proteína quinasa D
El compuesto se utiliza en la síntesis de inhibidores de la proteína quinasa D de naftiridina disponibles por vía oral . Los inhibidores de la proteína quinasa D se están investigando por su potencial en el tratamiento de varios tipos de cáncer.
Hidrogenación asimétrica
Se utiliza en el desarrollo de un catalizador escalable para la hidrogenación asimétrica de enamida de arilo estereoquímicamente exigente . La hidrogenación asimétrica es un proceso clave en la producción de moléculas quirales, que son importantes en productos farmacéuticos y agroquímicos.
Inhibidores de la dipeptidil peptidasa-4
Este compuesto es un reactivo para la síntesis del inhibidor de la dipeptidil peptidasa-4 ABT-279 . Los inhibidores de la dipeptidil peptidasa-4 son una clase de medicamentos que se utilizan para tratar la diabetes tipo 2.
Antagonistas de CCR5 basados en piperazina
Se utiliza en la síntesis de bloques de construcción para antagonistas de CCR5 basados en piperazina . Los antagonistas de CCR5 son un tipo de medicamento utilizado en el tratamiento del VIH/SIDA.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGURLVYHVYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673676 | |
| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724790-59-4 | |
| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
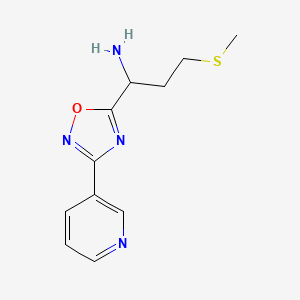

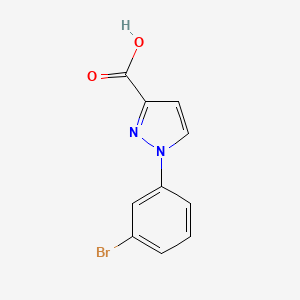
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)
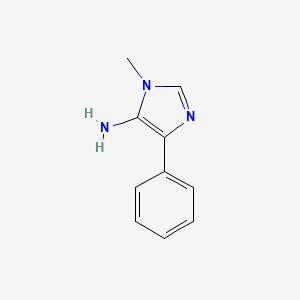
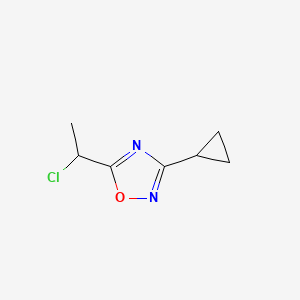
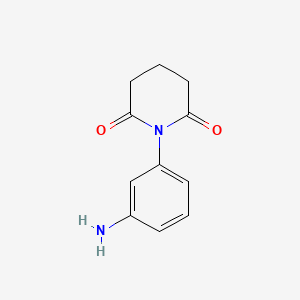
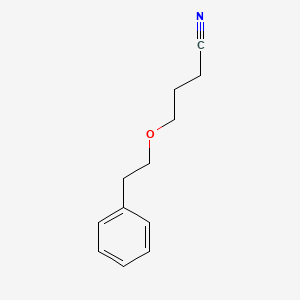
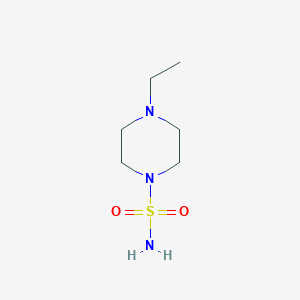
![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)
